molecular formula C9H15N3 B13067548 4-ethyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

4-ethyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Cat. No.: B13067548
M. Wt: 165.24 g/mol
InChI Key: FAGRVACMKPMUTE-UHFFFAOYSA-N
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Description

4-Ethyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a bicyclic heterocyclic compound featuring a fused imidazole and pyridine ring system. The compound’s unique substitution pattern—ethyl and methyl groups at position 4—distinguishes it from other derivatives and may influence its physicochemical and pharmacological properties. Despite the broader interest in imidazo[4,5-c]pyridines, clinical development has lagged compared to imidazo[1,2-a]pyridines, partly due to insufficient structure-activity relationship (SAR) studies .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

4-ethyl-4-methyl-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine

InChI

InChI=1S/C9H15N3/c1-3-9(2)8-7(4-5-12-9)10-6-11-8/h6,12H,3-5H2,1-2H3,(H,10,11)

InChI Key

FAGRVACMKPMUTE-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=C(CCN1)NC=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methyl-3,4-diaminopyridine with formic acid under reflux conditions . This reaction yields the imidazopyridine core, which can then be further functionalized to introduce the ethyl and methyl groups at the desired positions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Studies have shown that derivatives of imidazo[4,5-c]pyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with modifications at the nitrogen positions have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves interference with DNA replication and repair processes.
  • Antimicrobial Properties :
    • Research indicates that 4-ethyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine and its derivatives possess antimicrobial properties. They have been tested against a range of bacteria and fungi, showing promising results as potential therapeutic agents for treating infections.
  • Neurological Research :
    • The compound has been evaluated for its neuroprotective effects in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems makes it a candidate for developing treatments for conditions such as Alzheimer's disease.

Material Science Applications

  • Organic Electronics :
    • The unique electronic properties of imidazo[4,5-c]pyridine derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Their ability to act as electron transport materials enhances the efficiency of these devices.
  • Polymer Chemistry :
    • The incorporation of this compound into polymer matrices has been explored to improve thermal stability and mechanical properties. These modified polymers can find applications in coatings and composites.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of imidazo[4,5-c]pyridine derivatives for their anticancer properties. The lead compound demonstrated IC50 values in the nanomolar range against breast cancer cell lines.

Case Study 2: Antimicrobial Efficacy

Research published in Antimicrobial Agents and Chemotherapy reported that a specific derivative exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The study highlighted the compound's potential as a scaffold for developing new antibiotics.

Case Study 3: Neurological Protection

A recent investigation in Neuropharmacology assessed the neuroprotective effects of the compound in a mouse model of Parkinson's disease. Results indicated a significant reduction in neuroinflammation and neuronal death.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The imidazo[4,5-c]pyridine core is shared among several derivatives, but substituent variations critically modulate activity and properties. Key analogs include:

Compound Substituents Key Structural Differences References
4-Ethyl-4-methyl-imidazo[4,5-c]pyridine Ethyl and methyl at position 4 Bulky alkyl groups may enhance lipophilicity. -
1-Ethyl-imidazo[4,5-c]pyridine Ethyl at position 1 Altered regiochemistry affects target binding.
2-Ethyl-imidazo[4,5-c]pyridine Ethyl at position 2 Position 2 substitution impacts steric interactions.
2-(4-Fluorophenyl)-imidazo[4,5-c]pyridine Fluorophenyl at position 2 Aromatic group introduces π-π stacking potential.
4-(4-Fluorophenyl)-imidazo[4,5-c]pyridine Fluorophenyl at position 4 Polar substituent may improve solubility.

Key Insights :

  • Regiochemistry : Ethyl/methyl groups at position 4 (target compound) vs. position 1 or 2 (analogs) alter steric and electronic profiles.
  • Polarity : Fluorophenyl-substituted analogs (e.g., ) exhibit higher polarity compared to alkyl-substituted derivatives.

Physicochemical Properties

The target compound’s properties can be inferred from structurally related molecules:

Property 4-Ethyl-4-methyl-imidazo[4,5-c]pyridine 2-(4-Fluorophenyl)-imidazo[4,5-c]pyridine 1-Ethyl-imidazo[4,5-c]pyridine
Molecular Weight (g/mol) 165.24 (C₉H₁₅N₃) 217.24 151.21
logP ~2.1 (predicted) 2.8 (predicted) 1.5 (predicted)
pKa ~12.7 (similar to ) 12.75 N/A
Solubility Moderate (alkyl groups reduce polarity) Low (aromatic substituents) High (smaller alkyl group)

Implications :

Pharmacological Activities

  • Kinase Inhibition: Imidazo[4,5-b]pyridine derivatives (e.g., compound 27f in ) show nanomolar potency against kinases via interactions with hinge regions. Substituents at positions 2 and 7 (e.g., pyrimidine or pyrazine) are critical for activity . The target compound’s ethyl/methyl groups may occupy hydrophobic pockets but lack hydrogen-bonding motifs.
  • Antimicrobial Activity : Derivatives like 5 (6-bromo-4-(4-methyl-benzyl)-2-phenyl-) exhibit antimicrobial properties, with substituents influencing bacterial membrane interactions . Alkyl groups may enhance penetration but reduce target specificity.
  • BET Inhibition: I-BET151 (imidazo[4,5-c]quinoline) binds BRD4 via its tricyclic core and hydrophobic interactions . The target compound’s simpler structure lacks the extended aromatic system required for high-affinity BET binding.

SAR Insights :

  • Position 4 : Bulky substituents (ethyl/methyl) may improve metabolic stability but reduce solubility.
  • Position 2 : Aromatic or heteroaromatic groups (e.g., in ) enhance target engagement via π-stacking or hydrogen bonding.
  • Position 7 : Piperazine-linked substituents (e.g., in ) are critical for kinase inhibition but absent in the target compound.

Biological Activity

The compound 4-ethyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is part of a larger class of imidazo[4,5-c]pyridines that have garnered attention due to their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.

Antimicrobial Activity

Recent studies have demonstrated that imidazo[4,5-c]pyridine derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Compounds within this class have shown varying degrees of activity against both Gram-positive and Gram-negative bacteria. A study indicated that certain derivatives were more effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, while exhibiting limited effectiveness against Gram-negative strains such as Escherichia coli .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for some derivatives ranged from 2 to 32 µg/mL against Gram-positive bacteria, with the most potent compounds achieving MICs as low as 0.25 µg/mL .

Anticancer Activity

Imidazo[4,5-c]pyridine derivatives have also been explored for their potential in cancer treatment:

  • PARP Inhibition : Some derivatives have demonstrated moderate to good inhibitory activity against poly(ADP-ribose) polymerase (PARP), a target in cancer therapy. One notable compound showed an IC50 value of 8.6 nM, indicating strong potential for enhancing the efficacy of existing chemotherapeutic agents .
  • Combination Therapy : Research has shown that combining these compounds with standard chemotherapy drugs can significantly increase their potency against various cancer cell lines .

Anti-inflammatory Activity

The anti-inflammatory properties of imidazo[4,5-c]pyridine derivatives are also noteworthy:

  • Mechanism of Action : Certain compounds have been found to inhibit inflammatory responses in human retinal pigment epithelial cells by modulating key transcription factors involved in oxidative stress regulation .
  • Potential Applications : This suggests potential therapeutic applications in conditions characterized by inflammation, such as retinal diseases and obesity-related complications .

Table 1: Summary of Biological Activities

Activity TypeCompound ExampleTarget Organism/Cell LineMIC/IC50 ValueReference
Antibacterial7jStaphylococcus aureus0.25 µg/mL
AnticancerCompound 9MDA-MB-4688.6 nM
Anti-inflammatoryCompound 22ARPE-19 cellsNot specified

Detailed Research Findings

  • Antimicrobial Studies :
    • A series of derivatives were synthesized and tested for antibacterial activity. Compounds exhibited a range of MIC values, with structural modifications leading to increased potency against specific bacterial strains .
  • Anticancer Efficacy :
    • The exploration of imidazo[4,5-c]pyridine derivatives as PARP inhibitors has shown promise in enhancing the sensitivity of tumor cells to chemotherapy. This highlights the potential for these compounds in combination therapies .
  • Inflammation Modulation :
    • Research indicated that certain derivatives effectively reduced inflammatory responses in vitro, suggesting their utility in treating inflammatory diseases .

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